5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom, an ethynyl group, and an amine group attached to the indene ring system. Indene derivatives are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-ethynyl-2,3-dihydro-1H-inden-1-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Safety measures and environmental considerations are also crucial in industrial settings to handle bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted indene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine and ethynyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,3-dihydro-1H-inden-1-amine
- 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
- 5-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidene
Uniqueness
5-bromo-1-ethynyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the ethynyl group or have different substituents.
Properties
CAS No. |
2680540-63-8 |
---|---|
Molecular Formula |
C11H10BrN |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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